molecular formula C10H11N B13615213 2-Methylphenethylisocyanide

2-Methylphenethylisocyanide

Cat. No.: B13615213
M. Wt: 145.20 g/mol
InChI Key: SLVAZQHHIHLWHT-UHFFFAOYSA-N
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Description

2-Methylphenethylisocyanide is an organonitrile compound characterized by a phenethyl backbone substituted with a methyl group at the 2-position and an isocyanide functional group (-NC). Isocyanides are notable for their strong odor and versatile reactivity, particularly in coordination chemistry and multicomponent reactions (e.g., Ugi reactions).

Properties

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

1-(2-isocyanoethyl)-2-methylbenzene

InChI

InChI=1S/C10H11N/c1-9-5-3-4-6-10(9)7-8-11-2/h3-6H,7-8H2,1H3

InChI Key

SLVAZQHHIHLWHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC[N+]#[C-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylphenethylisocyanide typically involves the dehydration of formamides. One common method is the Ugi protocol, which employs phosphorus oxychloride along with an excess of a tertiary nitrogen base, such as triethylamine, in dichloromethane. This reaction is exothermic and often requires cooling the reaction mixture below zero degrees Celsius .

Industrial Production Methods

In an industrial setting, the synthesis of isocyanides, including this compound, can be achieved using more sustainable methods. For example, the dehydration of formamides can be performed under micellar conditions using toluene sulfonyl chloride, sodium hydrogen carbonate, and water. This method is environmentally friendly and avoids the use of toxic reagents .

Chemical Reactions Analysis

Types of Reactions

2-Methylphenethylisocyanide undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding isocyanates.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: It can participate in nucleophilic substitution reactions, forming a variety of products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.

Major Products Formed

    Oxidation: Isocyanates

    Reduction: Amines

    Substitution: Various substituted phenethyl derivatives

Mechanism of Action

The mechanism of action of 2-Methylphenethylisocyanide involves its unique reactivity due to the presence of the isocyano group. This group exhibits both nucleophilic and electrophilic properties, allowing it to participate in a variety of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used .

Comparison with Similar Compounds

Functional Group Reactivity: Isocyanides vs. Isocyanates

While 2-Methylphenethylisocyanide contains an isocyanide group, 2-(Chloromethyl)phenyl isocyanate () features an isocyanate (-NCO) group. Key differences include:

  • Reactivity : Isocyanides act as ligands in metal complexes and participate in cycloadditions, whereas isocyanates are electrophilic, reacting with amines or alcohols to form ureas or polyurethanes.
  • Applications : Isocyanates (e.g., Hexamethylene diisocyanate, ) are industrially critical in polymer synthesis, while isocyanides are niche in medicinal chemistry .
Table 1: Functional Group Comparison
Compound Functional Group Key Reactivity Primary Applications
This compound -NC Coordination, multicomponent reactions Research, organic synthesis
2-(Chloromethyl)phenyl isocyanate -NCO Electrophilic addition Polymers, agrochemicals
Hexamethylene diisocyanate -NCO Polymerization Polyurethanes, coatings

Substituent Effects: Methyl vs. Chloromethyl Groups

The methyl substituent in This compound contrasts with the chloromethyl group in 2-(Chloromethyl)phenyl isocyanate (). Differences include:

  • Chloromethyl groups withdraw electrons, increasing electrophilicity in isocyanates.

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